4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one
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Overview
Description
4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of an alkyl halide to introduce the 4-methylpent-4-en-1-one moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.
Mechanism of Action
The mechanism of action of 4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-5-boronic acid pinacol ester: This compound shares the pyrazole ring but has different functional groups, leading to distinct reactivity and applications.
3-methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with different substituents, used in antioxidant and anticancer research.
Uniqueness
4-methyl-1-(1-methyl-1H-pyrazol-5-yl)pent-4-en-1-one is unique due to its specific combination of a pyrazole ring and an alkyl chain with a double bond. This structure imparts unique chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1592961-74-4 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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